molecular formula C12H16N2S B2451507 N-(4-ethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 380349-35-9

N-(4-ethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B2451507
CAS No.: 380349-35-9
M. Wt: 220.33
InChI Key: OSKCNZZSIHVFTH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, possibly using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including the reactants, products, and conditions for each reaction .


Physical and Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives

    Research has shown that new derivatives of 5,6-dihydro-1,3-thiazin-4-one, which are closely related to N-(4-ethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, can be synthesized using various chemical reactions. These derivatives have been analyzed using X-ray analysis, highlighting their complex molecular structures (Kulakov et al., 2015).

  • Crystal Structure Determination

    Another study determined the spatial structure of β-N-(5-methyl-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)isonicotinohydrazide, a compound similar to this compound, using X-ray crystallography (Kulakov et al., 2009).

Chemical Reactions and Catalysis

  • Isocyanide Insertion Reactions

    A study involving palladium-catalysed isocyanide insertion in 2-bromophenylthioureas led to the formation of 4-substituted imino-4H-benzo[d][1,3]thiazin-2-amines. This research is relevant as it explores reactions that could potentially be applied to the synthesis of this compound (Pandey et al., 2014).

  • Thionation and Cyclization of Amides

    Research on the thionation and cyclization of N-(ω-halogenoalkyl)-substituted amides led to the production of compounds like 5,6-dihydro-4H-thiazines, which are structurally related to this compound (Kodama et al., 2005).

Biological and Antimicrobial Activity

  • Antimicrobial Studies

    A study on the synthesis of (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene)-4-(substituted phenyl)-6-phenyl-2H-1,3-thiazin-2-amines revealed significant antimicrobial activity, suggesting potential biological applications for similar compounds like this compound (Nayak et al., 2019).

  • Anticoccidial and Antimicrobial Activity

    Research into the antimicrobial activity of related compounds, such as 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones, provides insights into the potential biological activities of this compound (Georgiadis, 1976).

Mechanism of Action

If the compound has a biological activity, this would involve a study of how it interacts with biological systems. This could include its binding to specific receptors or enzymes, its effect on cellular processes, and any therapeutic effects it might have .

Safety and Hazards

This would involve a study of the compound’s toxicity, flammability, and other hazards. It might also include information on safe handling and disposal procedures .

Properties

IUPAC Name

N-(4-ethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-2-10-4-6-11(7-5-10)14-12-13-8-3-9-15-12/h4-7H,2-3,8-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKCNZZSIHVFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NCCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380349-35-9
Record name N-(4-ethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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